Palbociclib Impurity 025
Description
Significance of Impurity Control in Pharmaceutical Development and Manufacturing
The stringent control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). simsonpharma.com This rigorous oversight ensures the safety and consistency of medications reaching the public. The presence of impurities can potentially alter the drug's stability, bioavailability, and even introduce toxic effects. researchgate.net Therefore, a comprehensive understanding and management of impurity profiles are essential for producing high-quality, safe, and effective medicines. Early identification and control of impurities can also prevent costly reformulations and delays in the drug development timeline. researchgate.net
Classification and Origin of Impurities in Active Pharmaceutical Ingredients
Pharmaceutical impurities are broadly categorized based on their chemical nature and origin. The main classes include organic impurities, inorganic impurities, and residual solvents. oup.com
Organic impurities are the most common and can originate from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, and reagents. oup.comgoogle.com They can be structurally related to the API or be unrelated compounds formed during the manufacturing process. oup.com
Inorganic impurities typically derive from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or filter aids. pharmaffiliates.comoup.com
Residual solvents are organic volatile chemicals used during the synthesis and purification processes that are not completely removed. oup.com
The International Council for Harmonisation (ICH) provides specific guidelines (Q3A/Q3B) for the qualification and control of these impurities in new drug substances and products. googleapis.com
Contextualization of Palbociclib (B1678290) and its Related Impurities in Pharmaceutical Research
Palbociclib is a targeted therapy medication that acts as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). usp.orgnih.gov It is used in the treatment of certain types of breast cancer. usp.org Like any synthetically derived API, the manufacturing process of Palbociclib can lead to the formation of various related compounds and potential impurities. simsonpharma.comalentris.org These impurities can arise from the complex multi-step synthesis or from the degradation of the Palbociclib molecule itself. nih.govnih.gov The study and characterization of these impurities are crucial for ensuring the quality, safety, and efficacy of the final drug product. nih.govsynzeal.com Several process-related impurities and degradation products of Palbociclib have been identified and are used as reference standards in quality control. alentris.orgnih.gov
Research Rationale and Scope for Palbociclib Impurity 025
Among the various impurities associated with Palbociclib, "this compound" has been identified as a significant degradant. This impurity, also known by its chemical name 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbaldehyde and as N-Formyl Palbociclib, warrants specific investigation due to its potential to form in the final solid dosage form. A patent has revealed that this impurity can be formed through a Maillard reaction with reducing sugar excipients that may be used in the formulation. Understanding the chemical properties, formation, and characterization of this compound is essential for developing robust manufacturing processes and stable formulations of Palbociclib. This article focuses exclusively on the chemical and analytical aspects of this compound.
Chemical Profile of this compound
| Property | Value |
| Chemical Name | 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbaldehyde |
| Synonyms | N-Formyl Palbociclib, Palbociclib Impurity F, Palbociclib N-Aldehyde |
| CAS Number | 2174002-16-3 |
| Molecular Formula | C25H29N7O3 |
| Molecular Weight | 475.54 g/mol |
| Appearance | Solid |
Data sourced from multiple chemical suppliers and patents. googleapis.com
Detailed Research Findings on this compound
Synthesis and Formation
Research, primarily documented in patents, has shed light on the synthesis and formation of this compound. It has been identified as a degradation product in Palbociclib solid preparations. One patented method for its preparation involves the reaction of Palbociclib with a formate (B1220265) solvent, such as ethyl formate, under heated conditions. google.com The reaction temperature is typically controlled between 25°C and 55°C. google.com This process can yield the impurity with a purity exceeding 90% and a product yield of over 50%. Another patent describes its formation when formic acid is used as a formylating agent.
The formation of N-Formyl Palbociclib is of particular concern in the formulation of the final drug product, as it can be generated from the reaction of Palbociclib with certain excipients. Specifically, it has been found to be a product of the Maillard reaction with reducing sugars. This highlights the importance of careful excipient selection and control during the formulation development of Palbociclib.
Characterization
The structural elucidation of this compound has been accomplished using a combination of spectroscopic techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data has been reported, showing an [M+H]+ ion with an exact molecular weight of 476.2408. This corresponds to the molecular formula C25H29N7O3. A Chinese patent also reports an LC-MS m/z of 476 [M+H]+.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Chinese patent provides the following 1H-NMR data for the impurity:
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons (H) |
| 1.70 | d | 2H |
| 1.89 | d | 2H |
| 2.08 | s | 2H |
| 2.31-2.38 | m | 4H |
| 2.55 | s | 3H |
| 3.14-3.21 | m | 4H |
| 3.58 | t | 2H |
| 3.76 | t | 2H |
| 5.83-5.92 | m | 1H |
| 7.39 | m | 1H |
| 8.05 | d | 1H |
| 8.12 | s | 1H |
| 8.27 | d | 1H |
| 8.47 | s | 1H |
| 8.8 | s | 1H |
(Source: CN111362938A)
Structure
3D Structure
Properties
IUPAC Name |
4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O3/c1-16-20-14-27-25(28-21-8-7-19(13-26-21)31-11-9-30(15-33)10-12-31)29-23(20)32(18-5-3-4-6-18)24(35)22(16)17(2)34/h7-8,13-15,18H,3-6,9-12H2,1-2H3,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVICSWHDXLNVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C=O)C5CCCC5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174002-16-3 | |
| Record name | Palbociclib N-formyl impurity | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2174002163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALBOCICLIB N-FORMYL IMPURITY | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJB3FNK33C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Understanding of Palbociclib Impurity 025 Formation
Elucidation of Synthetic Pathways Leading to Palbociclib (B1678290) Impurity 025
The synthesis of palbociclib is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities. researchgate.net These can arise from various sources, including starting materials, intermediates, and side reactions.
Investigation of Precursor Materials and Intermediate Compound Reactivity
The synthesis of palbociclib involves the coupling of key intermediates. One of the crucial steps is the SNAr (nucleophilic aromatic substitution) reaction between an aminopyridine derivative and a pyrimidine (B1678525) compound. acs.org The reactivity of these precursors plays a significant role in the impurity profile of the final product. The aminopyridine intermediate is an ambident nucleophile, meaning it can react at either the amino group or the pyridine (B92270) nitrogen. acs.org This dual reactivity can lead to the formation of regioisomers, which are a class of process-related impurities. longdom.orgacs.org
For instance, in the coupling of 2-amino-5-(piperazin-1-yl)pyridine with a 2-chloropyrimidine (B141910) derivative, the undesired regioisomer can be formed if the reaction occurs at the pyridine nitrogen instead of the amino group. acs.org The choice of the pyrimidine coupling partner and its leaving group (e.g., chloro, sulfoxide) also influences the reaction's efficiency and the impurity profile. acs.orgresearchgate.net While a chloro leaving group has been found to be effective, less reactive leaving groups can lead to lower yields and potentially more side reactions. acs.orglongdom.org
Analysis of Side Reactions and By-product Formation during Palbociclib Synthesis
Several side reactions can occur during the synthesis of palbociclib, leading to the formation of various impurities. A notable example is the formation of a dimer impurity. This can happen under strong basic conditions where a proton on a methyl group of the product molecule is deprotonated, followed by an attack on another product molecule. acs.org The use of strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) has been associated with the formation of such dimers. acs.org
Another potential side reaction involves the reaction of intermediates with residual water, which can lead to the formation of hydroxy-impurities. acs.org For example, the reaction of the chloropyrimidine intermediate with adventitious water can produce a hydroxypyrimidine impurity. acs.org Furthermore, during the Heck coupling reaction used in some synthetic routes to introduce a vinyl group, impurities such as the des-bromo impurity and other regioisomers can be formed. longdom.orglongdom.org
A patent describes a preparation method for a palbociclib impurity by reacting palbociclib with a formate (B1220265) solvent, such as ethyl formate, at an elevated temperature. google.com This suggests that under certain conditions, the piperazine (B1678402) moiety of palbociclib can react with formylating agents.
Impact of Reaction Conditions and Catalyst Selection on Impurity Generation
The choice of reaction conditions and catalysts is critical in controlling the formation of impurities. In the SNAr coupling step, the use of strong bases like LiHMDS or Grignard reagents such as isopropylmagnesium chloride (i-PrMgCl) can significantly influence the reaction outcome. acs.orgthieme-connect.com While strong bases are necessary to deprotonate the aminopyridine and facilitate the reaction, they can also promote side reactions like dimer formation. acs.org The selection of a suitable Grignard base was found to minimize dimer formation compared to LiHMDS. acs.orgthieme-connect.com
The temperature of the reaction is another crucial parameter. Higher temperatures can increase the rate of reaction but may also lead to the formation of more degradation products and side-products. acs.org For example, the level of the des-bromo impurity in the Heck reaction was found to increase with rising temperature. acs.org
Catalyst selection is also paramount, particularly in cross-coupling reactions like the Heck reaction and palladium-catalyzed C-N coupling. longdom.orgacs.org Different palladium catalysts and ligands can exhibit varying levels of activity and selectivity, impacting the yield of the desired product and the formation of impurities. acs.org For instance, the use of certain palladium catalysts in C-N coupling reactions for similar structures resulted in low yields and the formation of multiple impurities. acs.org
Degradation Pathways and Mechanisms of Palbociclib Yielding Impurity 025
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that could form under various stress conditions.
Oxidative Degradation Mechanisms and Products
Studies have shown that palbociclib is susceptible to oxidative degradation. europa.euijpronline.comgreenpharmacy.info When subjected to oxidative stress, such as exposure to hydrogen peroxide, palbociclib degrades, leading to the formation of degradation products. europa.eugreenpharmacy.info One study reported that under oxidative conditions, palbociclib showed significant degradation, with several degradants being observed. greenpharmacy.info The primary mechanism of palbociclib metabolism in the body involves oxidation and sulfonation reactions. drugbank.com This suggests that the molecule has sites susceptible to oxidative attack. While the specific structure of Impurity 025 resulting from oxidative degradation is not explicitly detailed in the provided search results, it is plausible that it could be an oxidation product.
Hydrolytic Degradation Mechanisms under Acidic and Basic Conditions
The stability of palbociclib under hydrolytic conditions has been investigated. Some studies have reported that no significant degradation was observed under acidic or basic conditions. europa.euijpronline.com However, another study indicated some level of degradation under both acidic and alkaline hydrolysis. greenpharmacy.info Specifically, it was noted that about 5.67% degradation occurred in acidic conditions and 13.97% in alkaline conditions. greenpharmacy.info The differing results could be due to variations in the experimental conditions such as temperature and duration of exposure. Degradants can be formed due to the instability of palbociclib caused by hydrolysis. daicelpharmastandards.com A patent also describes a method for preparing a palbociclib impurity through hydrolysis of a protected intermediate using a protonic acid like hydrochloric acid or methanesulfonic acid. google.com
Interactive Data Table: Summary of Palbociclib Degradation Studies
| Stress Condition | Reagent/Condition | Degradation Observed | Percentage Degradation | Reference |
| Acidic Hydrolysis | 1N HCl, 70°C, 24h | Yes | 5.67% | greenpharmacy.info |
| Basic Hydrolysis | 1N NaOH, 70°C, 24h | Yes | 13.97% | greenpharmacy.info |
| Oxidative Degradation | 30% H₂O₂, RT, 24h | Yes | 23.82% | greenpharmacy.info |
| Acidic Conditions | Not specified | No significant degradation | Not specified | europa.eu |
| Basic Conditions | Not specified | No significant degradation | Not specified | europa.eu |
| Peroxide Stress | Not specified | Yes | Not specified | ijpronline.com |
Photolytic Degradation Mechanisms
Photolytic degradation refers to the breakdown of a chemical compound by light. While some studies have indicated that Palbociclib in its solid state and in certain formulations shows no significant degradation under photolytic conditions, the potential for impurity formation upon exposure to light remains a critical aspect of stability testing. europa.euijpronline.com Forced degradation studies, where the drug substance is exposed to simulated sunlight, are essential to identify primary degradation products. europa.eu In one such study, while degradation was observed under oxidative stress, no significant breakdown was noted under photolytic conditions. europa.eu However, another study did report on photolytic degradation, where a sample was exposed to sunlight for twenty-four hours to assess the formation of degradation products. jpionline.org The specific pathways and the exact structure of impurities formed under these conditions, including whether Impurity 025 is a direct result of photolysis, require further detailed investigation.
Thermal Degradation Mechanisms
Thermal degradation involves the decomposition of a material due to heat. Studies on Palbociclib have shown varied results regarding its thermal stability. Some research indicates that no degradation was observed under thermal stress conditions. ijpronline.com In contrast, other forced degradation studies have been conducted by exposing Palbociclib to high temperatures, such as 105°C for three hours in a hot air oven, to induce and characterize thermal degradation products. jpionline.org Another study mentions that thermal stress tests are used to model the degradation of the pharmaceutical composition during storage, suggesting that new salts of Palbociclib may offer greater stability in formulations. google.com The formation of specific impurities like Impurity 025 under thermal stress is plausible and would depend on the specific conditions and the presence of other reactive species.
Stress Study Methodologies for Impurity Formation Assessment
To evaluate the stability of Palbociclib and identify potential impurities like Impurity 025, various stress study methodologies are employed in accordance with ICH guidelines. jpionline.org These studies involve subjecting the drug substance to a range of harsh conditions to accelerate degradation and predict its long-term stability. jpionline.orggoogle.com
Commonly employed stress conditions include:
Acidic and Basic Hydrolysis: Testing the drug's stability in acidic and basic solutions. jpionline.orggreenpharmacy.info
Oxidative Degradation: Exposing the drug to oxidizing agents like hydrogen peroxide. europa.eujpionline.org
Thermal Degradation: Subjecting the drug to high temperatures. jpionline.orgnih.gov
Photolytic Degradation: Exposing the drug to light sources. jpionline.orgnih.gov
These studies are crucial for identifying degradation products and developing stable formulations. jpionline.org Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are then used to separate, identify, and quantify the impurities formed. jpionline.orgresearchgate.net
Table 1: Summary of Stress Conditions Used in Palbociclib Degradation Studies
| Stress Condition | Parameters | Observed Degradation | Reference |
| Acid Hydrolysis | 1 ml of 5N HCl, heated at 80°C for 1 hour | 5.67% | greenpharmacy.info |
| Base Hydrolysis | 1 ml of 5N NaOH, heated at 80°C for 1 hour | 13.97% | greenpharmacy.info |
| Oxidative Degradation | 5 ml of 30% hydrogen peroxide | 23.82% | greenpharmacy.info |
| Thermal Degradation | Hot air oven at 105°C for 3 hours | Degradation products formed | jpionline.org |
| Photolytic Degradation | Exposure to sunlight for 24 hours | Degradation products formed | jpionline.org |
Influence of Excipients and Formulation Factors on Impurity 025 Formation
The formation of impurities in a pharmaceutical product is not solely dependent on the stability of the active pharmaceutical ingredient (API) but is also significantly influenced by the excipients used and the manufacturing process. google.com
Maillard Reaction Pathways in Solid Dosage Forms
A significant pathway for impurity formation in solid dosage forms containing an amine-functionalized drug like Palbociclib is the Maillard reaction. google.comresearchgate.net This reaction occurs between the amine group of the drug and a reducing sugar, which are common pharmaceutical excipients. google.comresearchgate.net
It has been discovered that in Palbociclib solid preparations, a Maillard reaction can occur between Palbociclib and excipients containing reducing sugars (e.g., lactose, glucose, fructose). google.com The secondary amine group in the piperazine ring of the Palbociclib molecule is susceptible to reacting with these sugars, leading to the formation of N-formyl Palbociclib, a newly identified impurity. google.com This reaction is a primary degradation pathway in such formulations. google.com The use of non-reducing sugars or alternative excipients can mitigate this issue. google.com
Impact of Excipient Interactions on Impurity Generation
Beyond the Maillard reaction, other interactions between Palbociclib and excipients can lead to impurity generation. The choice of excipients is critical for the stability of the final product. tga.gov.au For instance, the use of certain excipients can either promote or inhibit the formation of specific impurities.
A patent for a Palbociclib solid dosage form highlights the use of a water-soluble acid as a key component to improve stability. google.com Another patent suggests that including arginine hydrochloride in the formulation can act as a scavenger for formic acid, thereby reducing impurities that may arise from the Maillard reaction. google.com This indicates that carefully selecting excipients to control the microenvironment within the dosage form is a key strategy to minimize impurity formation.
Table 2: Impact of Excipients on Palbociclib Impurity Formation
| Excipient Type | Interaction with Palbociclib | Potential Impurity | Mitigation Strategy | Reference |
| Reducing Sugars (e.g., Lactose) | Maillard Reaction | N-formyl Palbociclib | Use of non-reducing sugars, inclusion of formic acid scavengers like arginine hydrochloride. | google.comgoogle.com |
| Water-soluble acids (e.g., Succinic acid) | pH modification, stabilization | Reduced overall impurities | Formulation with appropriate water-soluble acids. | google.com |
Effect of Formulation Processing Parameters on Impurity Profile
The manufacturing process itself can introduce stresses that lead to the formation of impurities. Parameters such as temperature, moisture content, and mechanical stress during processes like granulation and compression can all impact the impurity profile of the final product. google.comresearchgate.net
For example, higher compression forces during tableting can increase the contact between the drug and excipients, potentially accelerating degradation reactions like the Maillard reaction. researchgate.net Similarly, the heat used during drying processes can promote thermal degradation if not carefully controlled. acs.org A comprehensive understanding and control of these process parameters are essential to ensure the quality and minimize the formation of impurities like Impurity 025 in the final Palbociclib dosage form. europa.eu
Advanced Analytical Methodologies for Palbociclib Impurity 025
Development of Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of pharmaceutical impurities. jisciences.com For Palbociclib (B1678290) and its related substances, including Impurity 025, reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high performance liquid chromatography (UHPLC) are the most prominent and effective techniques. researchgate.netresearchgate.net These methods offer the high resolution and sensitivity required to separate structurally similar compounds from the active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is a multi-faceted process involving the careful selection and optimization of several key parameters to achieve the desired separation of Palbociclib from its impurities. oup.com
The choice of the stationary phase, or the column, is critical for effective separation. For Palbociclib and its impurities, various reversed-phase columns have been successfully utilized. C18 and C8 columns are common choices, demonstrating good retention and separation characteristics for these types of compounds. researchgate.net
Studies have reported the use of several specific columns, indicating that the chemistry of the stationary phase is a key variable in method development. For instance, an Inertsil ODS-3V column (4.6 mm × 250 mm, 5 µm) has been used, as has an Inert sustain swift (C18) column. researchgate.net Another method employed an Intersil C8 column with similar dimensions. researchgate.net The selection among these C18 and C8 phases depends on the specific impurity profile and the desired selectivity.
Table 1: Examples of Stationary Phases Used in Palbociclib Impurity Analysis
| Column Name | Chemistry | Dimensions | Particle Size |
|---|---|---|---|
| Inertsil ODS-3V | C18 | 4.6 mm x 250 mm | 5 µm |
| Inert sustain swift | C18 | Not Specified | Not Specified |
| Intersil C8 | C8 | 4.6 mm x 250 mm | 5 µm |
This table presents examples of HPLC columns used in methods developed for Palbociclib and its related impurities. researchgate.netjpionline.org
The mobile phase composition, consisting of an aqueous component and an organic modifier, is adjusted to control the retention and elution of the analytes. Both isocratic (constant mobile phase composition) and gradient (changing composition over time) elution strategies have been developed for Palbociclib impurity profiling. researchgate.net
A gradient RP-HPLC method was developed using a mobile phase of perchloric acid and acetonitrile (B52724), which allowed for the successful separation of Palbociclib and four of its process-related impurities over a 50-minute runtime. Another approach used an isocratic system with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and acetonitrile (32:68, v/v). researchgate.net A different method utilized a combination of 0.02M sodium dihydrogen phosphate (B84403) buffer (pH 5.5), acetonitrile, and methanol (B129727) (80:10:10 v/v/v). researchgate.net The selection of buffers, organic solvents, and their proportions is optimized to achieve the best resolution between the API and Impurity 025.
Table 2: Mobile Phase Strategies for Palbociclib Impurity Separation
| Elution Mode | Aqueous Phase | Organic Phase(s) | Ratio / Program | Flow Rate |
|---|---|---|---|---|
| Gradient | Perchloric Acid Solution | Acetonitrile | Gradient | 1.0 mL/min |
| Isocratic | Ammonium Acetate Buffer | Acetonitrile | 32:68 (v/v) | 1.0 mL/min |
| Isocratic | 0.02M NaH2PO4 (pH 5.5) | Acetonitrile, Methanol | 80:10:10 (v/v/v) | 1.0 mL/min |
This table summarizes various mobile phase compositions and elution modes reported in the literature for the analysis of Palbociclib impurities. researchgate.netjpionline.org
Proper detection is crucial for quantifying impurities, often present at very low concentrations. For Palbociclib and its related compounds, ultraviolet-visible (UV-Vis) spectroscopy is a common detection method due to the chromophoric nature of the molecules. researchgate.net
Photodiode Array (PDA) detectors are particularly advantageous as they can acquire spectra across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. researchgate.net Methods have been developed using specific detection wavelengths such as 230 nm and 263 nm to monitor the elution of Palbociclib and its impurities. researchgate.net In preliminary studies for developing a bioanalytical method, Diode Array Detection (DAD) was used to record chromatograms at the absorption maxima for Palbociclib (360 nm). nih.gov The choice of wavelength is optimized to maximize the signal for Impurity 025 while maintaining specificity.
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
UHPLC technology utilizes columns with smaller particle sizes (typically <2 µm) and higher pressures to provide significant improvements in speed, resolution, and sensitivity compared to traditional HPLC. A UHPLC method has been systematically developed and optimized for the quantification of Palbociclib and its process-related impurities. researchgate.net
This advanced technique is well-suited for the accurate and reliable analysis of impurities like Palbociclib Impurity 025, making it a valuable tool for quality control applications. researchgate.net The method demonstrated excellent precision, with repeatability and intermediate precision showing %RSD values below 8.18% for impurities. researchgate.net Furthermore, the method displayed exceptional linearity across a wide range of concentrations, with high coefficients of determination (r² values between 0.9996 and 0.9998). researchgate.net
Table 3: Performance Characteristics of a UHPLC Method for Palbociclib Impurities
| Parameter | Result for Impurities |
|---|---|
| Precision (%RSD) | 6.42% to 8.18% |
This table highlights the high precision and linearity of a developed UHPLC method for analyzing Palbociclib impurities, demonstrating its suitability for quality control. researchgate.net
Gas Chromatography (GC) for Volatile Impurities (if applicable)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, for a high-molecular-weight, non-volatile compound like Palbociclib and its process-related impurities, including Impurity 025, GC is generally not an applicable technique. These compounds would not vaporize under typical GC operating conditions and would likely decompose at the high temperatures required. Therefore, the analysis of this compound relies exclusively on liquid chromatography-based methods.
Supercritical Fluid Chromatography (SFC) for Challenging Separations
The separation of closely related pharmaceutical impurities from the parent API often presents a significant analytical challenge due to their similar physicochemical properties. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for such demanding separations, offering distinct advantages over traditional High-Performance Liquid Chromatography (HPLC). nih.govfagg.be SFC typically utilizes supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, leading to faster separations and higher column efficiencies. fagg.bechromatographyonline.com
For the analysis of Palbociclib and its impurities, including the polar N-formyl derivative Impurity 025, SFC provides a compelling alternative to reversed-phase HPLC. The versatility of SFC is enhanced by the addition of polar organic modifiers, such as methanol or ethanol, to the CO2 mobile phase. chromatographyonline.comresearchgate.net This allows for the effective elution and separation of a wide range of compounds, from nonpolar to polar. The separation of this compound would leverage this capability, where the subtle difference in polarity introduced by the formyl group can be exploited to achieve resolution from the parent drug.
Key advantages of employing SFC for this purpose include:
High Speed and Efficiency: The low viscosity of the mobile phase allows for high flow rates without generating excessive backpressure, significantly reducing analysis times. nih.gov
Orthogonal Selectivity: SFC often provides different selectivity compared to RPLC, which is beneficial when co-elution occurs in conventional methods. nih.gov
Green Chemistry: The primary reliance on CO2, a non-toxic and non-flammable solvent, reduces the consumption of hazardous organic solvents. chromatographyonline.com
MS Compatibility: SFC can be readily coupled with mass spectrometry (SFC-MS), enabling sensitive detection and identification of impurities during the separation process. researchgate.net
While specific application notes for the SFC separation of this compound are not extensively published, the principles of the technique suggest its high suitability for both analytical-scale impurity profiling and preparative-scale isolation for further characterization. nih.govresearchgate.net
Spectroscopic and Spectrometric Approaches for Impurity Structure Elucidation
Once an impurity is detected and isolated, its structure must be unambiguously determined. A combination of spectroscopic and spectrometric techniques is employed to provide a comprehensive characterization, confirming the identity of this compound as N-Formyl Palbociclib.
Mass Spectrometry (MS) Techniques in Impurity Profiling
Mass spectrometry is an indispensable tool in pharmaceutical impurity profiling due to its exceptional sensitivity and ability to provide molecular weight and structural information. sterlingpharmasolutions.com It is routinely used in conjunction with chromatographic techniques like HPLC or UPLC (LC-MS) to analyze complex mixtures and identify unknown compounds. daicelpharmastandards.com
High-Resolution Mass Spectrometry (HRMS) is critical for the initial identification of an unknown impurity. By providing a highly accurate mass measurement (typically with an error of <5 ppm), HRMS allows for the determination of the elemental composition of the molecule. sterlingpharmasolutions.com This is a foundational step in distinguishing an impurity from the API.
For this compound, HRMS can readily differentiate it from Palbociclib based on their precise molecular weights. The addition of a formyl group (CHO) to the Palbociclib structure results in a predictable mass shift.
Table 1: Molecular Properties of Palbociclib and Impurity 025
| Compound | Common Name | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |
|---|---|---|---|---|
| Palbociclib | - | C₂₄H₂₉N₇O₂ | 447.53 | 447.2437 |
| This compound | N-Formyl Palbociclib | C₂₅H₂₉N₇O₃ | 475.55 | 475.2386 |
The measured accurate mass from an HRMS analysis would confirm the elemental formula of Impurity 025 as C₂₅H₂₉N₇O₃, supporting its identification as a formylated derivative of Palbociclib. pharmaffiliates.com
While HRMS provides the elemental formula, Tandem Mass Spectrometry (MS/MS) is used to probe the molecular structure. In an MS/MS experiment, the ion corresponding to the impurity (the precursor ion) is selected and subjected to collision-induced dissociation (CID) to break it into smaller fragments (product ions). ijcap.inunt.edu The resulting fragmentation pattern serves as a structural fingerprint.
By comparing the MS/MS spectrum of this compound with that of Palbociclib, the location of the formyl group can be deduced. Key fragments of Palbociclib have been identified, and the fragmentation pathway of the impurity would show mass shifts in fragments that retain the formyl group. researchgate.netresearchgate.net For example, if a major fragment of Palbociclib arises from a loss of the piperazine (B1678402) ring, the corresponding fragment from Impurity 025 would be heavier by the mass of the formyl group if the modification is on that ring.
Table 2: Hypothetical MS/MS Fragmentation Comparison
| Compound | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|---|
| Palbociclib | 448.25 | 381 | Loss of C₄H₉N |
| This compound | 476.24 | 409 | Loss of C₄H₉N (piperazine moiety retained fragment) |
| This compound | 476.24 | 381 | Loss of C₅H₉N₂O (formylated piperazine moiety) |
Note: Fragmentation data is illustrative and based on established principles of mass spectrometry.
Analysis of these fragmentation pathways provides strong evidence for the specific location of the molecular modification, confirming the identity of the impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the absolute structural elucidation of organic molecules. oup.comasianpubs.org Following isolation of this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide unambiguous proof of its structure.
The ¹H NMR spectrum of Impurity 025 would show a distinct new signal compared to the spectrum of Palbociclib. chemicalbook.com A singlet appearing in the downfield region, typically between 8.0 and 9.0 ppm, is highly characteristic of a formyl proton (-CHO). Furthermore, the ¹³C NMR spectrum would display a new resonance in the range of 160-170 ppm, corresponding to the carbonyl carbon of the formyl group. The precise chemical shifts of adjacent protons and carbons would also be altered, providing definitive evidence of the formyl group's attachment point on the piperazine ring.
Table 3: Key Expected NMR Spectral Differences
| Spectroscopic Technique | Expected Observation for this compound | Interpretation |
|---|---|---|
| ¹H NMR | New singlet at ~8.2 ppm | Presence of a formyl proton (-CHO) |
| ¹³C NMR | New resonance at ~162 ppm | Presence of a formyl carbonyl carbon (C=O) |
Note: Chemical shifts (ppm) are approximate and can vary based on solvent and other experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity Detection and Characterization
While MS and NMR provide detailed structural information, IR and UV-Vis spectroscopy serve as complementary and practical techniques for impurity characterization and routine detection. oup.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show a characteristic carbonyl (C=O) stretching band for the newly introduced aldehyde group. This band would likely appear around 1680-1700 cm⁻¹, potentially distinguishable from the existing ketone and amide carbonyl stretches in the Palbociclib molecule, thus providing corroborating evidence for the formylation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for quantitative analysis and as a detection method in chromatography. The core chromophore of this compound is identical to that of Palbociclib. The N-formyl group is not a significant chromophore and is not expected to cause a major shift in the maximum absorption wavelength (λmax). Both compounds exhibit maximum UV absorbance at approximately 220-230 nm. rjptonline.org Therefore, standard HPLC-UV or UPLC-UV methods developed for Palbociclib can be effectively used for the detection and quantification of Impurity 025, ensuring it is controlled within specified limits in the final drug product. researchgate.net
Method Validation Strategies for Impurity Quantification and Detection
Method validation for this compound is conducted in accordance with International Council for Harmonisation (ICH) guidelines. This process provides documented evidence that the analytical procedure is suitable for its intended use, ensuring reliable and accurate measurement of the impurity. The validation encompasses several key parameters. researchgate.net
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components (excipients). To establish the specificity for this compound, forced degradation studies are a primary tool. researchgate.net
In these studies, the Palbociclib API is subjected to stress conditions including acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products. jpionline.org The analytical method, typically a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is then used to analyze these stressed samples. The method is considered specific if it can successfully separate the peak of Impurity 025 from the peaks of the parent drug (Palbociclib), other process-related impurities, and any products formed during degradation. researchgate.net Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the chromatographic peak for Impurity 025 is spectrally homogeneous and free from co-eluting peaks. Furthermore, the method's selectivity is confirmed by demonstrating no interference from common pharmaceutical excipients at the retention time of Impurity 025. researchgate.net
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically assessed by preparing a series of solutions of the impurity reference standard at different concentrations. jetir.org The range generally covers from the Limit of Quantitation (LOQ) to approximately 150% or 250% of the specified limit for the impurity. jisciences.com
The responses (e.g., peak area from an HPLC chromatogram) are plotted against the corresponding concentrations, and a linear regression analysis is performed. A correlation coefficient (r) or coefficient of determination (r²) close to 1.000 (typically >0.99) indicates a strong linear relationship. jetir.org
Table 1: Example Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 (LOQ) | 5,250 |
| 0.5 | 25,100 |
| 1.0 | 50,500 |
| 1.5 | 75,800 |
| 2.0 | 101,200 |
| 2.5 | 126,000 |
| Linearity Results | |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 50350 |
| Y-Intercept | 185 |
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically evaluated by determining the recovery of a known amount of Impurity 025 spiked into a sample matrix. The analysis is performed at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. The percentage recovery is calculated, with acceptance criteria commonly falling within 97-103%. jpionline.org
Table 2: Accuracy (Recovery) Study for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.50 | 0.49 | 98.0% |
| 100% | 1.00 | 1.01 | 101.0% |
| 150% | 1.50 | 1.48 | 98.7% |
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment. jpionline.org
Intermediate Precision (Inter-day precision): The precision within a laboratory over different days, with different analysts, or different equipment.
Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. A low %RSD, typically not more than 2.0%, indicates a high degree of precision.
Table 3: Precision Study Results for this compound
| Precision Type | Number of Determinations | Concentration (µg/mL) | Mean Peak Area | % RSD |
| Repeatability | 6 | 1.0 | 50,650 | 0.45% |
| Intermediate Precision | 6 | 1.0 | 50,810 | 0.88% |
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. jetir.org
These limits are crucial for quantifying trace-level impurities and are often determined based on the signal-to-noise (S/N) ratio, where the S/N ratio for LOD is typically 3:1 and for LOQ is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. jetir.org For this compound, a sensitive method will have low LOD and LOQ values, ensuring that even minute quantities can be reliably controlled. jpionline.orgjetir.org
Table 4: LOD and LOQ Data for this compound
| Parameter | Method | Result (µg/mL) |
| LOD | Signal-to-Noise (3:1) | 0.03 |
| LOQ | Signal-to-Noise (10:1) | 0.10 |
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For an HPLC method for Impurity 025, variations may include changes in mobile phase composition, pH, column temperature, and flow rate. The method is considered robust if the results, such as peak area and retention time, remain within acceptable limits (%RSD < 2.0%) despite these minor changes. researchgate.netjpionline.org
Table 5: Robustness Study Parameters and Acceptance Criteria
| Parameter Varied | Variation | Acceptance Criteria (% RSD) |
| Flow Rate (mL/min) | ± 0.1 | ≤ 2.0% |
| Column Temperature (°C) | ± 2°C | ≤ 2.0% |
| Mobile Phase Organic Content | ± 2% | ≤ 2.0% |
System Suitability Testing (SST) is an integral part of any analytical method. It is performed prior to and during the analysis of samples to verify that the chromatographic system is adequate for the intended analysis. usp.org A standard solution containing Palbociclib and Impurity 025 is injected, and key parameters are evaluated. researchgate.net
Table 6: System Suitability Parameters and Typical Limits
| Parameter | Typical Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of replicate injections (n=5) | ≤ 2.0% |
| Resolution (Rs) between Impurity 025 and Palbociclib | > 2.0 |
Impurity Profiling and Quantitative Analysis Methodologiesjisciences.comchemrxiv.orgijpbs.com
The primary methodologies for the impurity profiling and quantitative analysis of this compound are advanced chromatographic techniques. jisciences.com These methods are chosen for their high resolving power, sensitivity, and accuracy.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Palbociclib and its impurities. jisciences.comresearchgate.net A typical method involves:
Column: A C18 stationary phase is commonly used for its ability to resolve compounds of varying polarity.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., perchloric acid or ammonium acetate solution) and an organic solvent like acetonitrile or methanol is often utilized to achieve optimal separation of all related substances. researchgate.net
Detection: A UV detector set at a specific wavelength (e.g., 230 nm or 260 nm) is used for quantification, as both Palbociclib and its impurities exhibit UV absorbance. ijpbs.com
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity due to the use of smaller particle size columns (<2 µm). researchgate.net This makes UHPLC particularly well-suited for the complex task of impurity profiling.
For structural confirmation and characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. jpionline.orgdaicelpharmastandards.com By coupling the separation power of HPLC or UHPLC with the mass-analyzing capability of a mass spectrometer, it is possible to obtain precise mass data for Impurity 025, which aids in its structural elucidation and confirms its identity in routine quality control tests.
Impurity Control and Management Strategies in Palbociclib Manufacturing and Formulation
Process Chemistry Optimization for Impurity 025 Minimization
The synthesis of Palbociclib (B1678290) is a multi-step process where the potential for impurity generation is significant. Minimizing the formation of Palbociclib Impurity 025 and other related substances is a primary goal of process chemistry optimization. This involves a deep understanding of the reaction mechanisms and the impact of various process parameters on the purity of the final active pharmaceutical ingredient (API).
The quality of starting materials, reagents, and solvents is a foundational element in controlling the impurity profile of Palbociclib. daicelpharmastandards.com Impurities present in raw materials can be carried through the synthetic process or can participate in side reactions, leading to the formation of new impurities, including process-related impurities that may be structurally similar to Impurity 025.
Key control strategies include:
Rigorous Supplier Qualification: Establishing stringent specifications for all raw materials and ensuring suppliers have robust quality management systems.
Comprehensive Testing: Implementing thorough analytical testing of incoming raw materials to detect and quantify any potential impurities before they enter the manufacturing process.
Understanding Reactivity: Characterizing the potential for impurities in starting materials to react under process conditions and form downstream impurities. For instance, the presence of water in certain reaction steps can lead to the formation of byproducts, necessitating rigorous drying of starting materials and solvents. acs.org
In-process controls (IPCs) are crucial for monitoring the progress of chemical reactions and detecting the formation of impurities at intermediate stages of the Palbociclib synthesis. These checks allow for corrective actions to be taken in real-time, preventing the propagation of impurities into the final API. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary analytical techniques used for this purpose. daicelpharmastandards.comresearchgate.net
IPC strategies involve:
Reaction Monitoring: Regular sampling and analysis of the reaction mixture to track the consumption of reactants and the formation of both the desired product and any impurities.
Setting Action Limits: Establishing predefined limits for key impurities at each critical step. If an impurity level exceeds the action limit, the process may be adjusted (e.g., extending reaction time, modifying temperature) or the batch may be subjected to additional purification.
Table 1: Example In-Process Control Points in Palbociclib Synthesis
| Synthesis Stage | Parameter Monitored | Analytical Method | Purpose |
| SNAr Coupling | Purity of intermediate 4, levels of des-bromo impurity | HPLC | To ensure completion of the coupling reaction and control a key process impurity. acs.org |
| Heck Coupling | Purity of coupled product 3, residual palladium levels | HPLC, ICP-MS | To confirm successful side-chain installation and ensure effective removal of the palladium catalyst. acs.org |
| Deprotection/Crystallization | Final API purity, particle size, polymorphic form | HPLC, PSD, XRPD | To ensure the final API meets all quality specifications before formulation. acs.org |
Crystallization is a critical final step in the purification of Palbociclib API, designed to isolate the desired compound in a highly pure, solid form while leaving impurities behind in the mother liquor. nih.gov The effectiveness of this step is highly dependent on the solubility properties of Palbociclib and its impurities in the chosen solvent system.
Key techniques for impurity removal include:
Controlled Crystallization: Development of a robust crystallization process involves careful selection of solvents, precise control over cooling rates, and the use of seeding to ensure the desired polymorphic form is obtained. acs.org This helps to maximize the rejection of impurities from the crystal lattice.
Polymorph Control: Palbociclib can exist in different crystalline forms (polymorphs). Controlling the crystallization to consistently produce the thermodynamically stable form is crucial, as different polymorphs can have different impurity profiles and processing characteristics. An optimized process can avoid the nucleation of kinetically favored, but less pure or difficult-to-filter, forms. acs.org
Washing and Filtration: After crystallization, the solid product is filtered and washed with appropriate solvents to remove residual mother liquor that contains dissolved impurities. nih.gov
The choice of solvents and reagents at each stage of the synthesis has a direct impact on the types and levels of impurities generated. daicelpharmastandards.com For example, the use of certain strong bases or catalysts can lead to specific side reactions.
Base Selection: In the SNAr coupling step of Palbociclib synthesis, the choice of base is critical. While strong bases like LiHMDS were used in early syntheses, they were found to promote the formation of a dimeric impurity. acs.orgthieme-connect.com The switch to Grignard bases, such as cyclohexylmagnesium chloride (CyMgCl), was identified as a superior approach that minimized this side reaction and avoided other process-related issues. acs.orgthieme-connect.com
Solvent Effects: Solvents can influence reaction rates, equilibria, and the stability of intermediates and products. Solvents such as acetic acid, ethyl acetate (B1210297), and dimethyl sulfoxide (B87167) (DMSO) have been identified as potentially contributing to impurity formation during the synthetic process. daicelpharmastandards.com The selection of a solvent system that maximizes the yield of the desired product while minimizing side reactions is a key aspect of process optimization.
Stability-Indicating Methods for this compound Monitoring
A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and excipients. researchgate.net For Palbociclib, numerous reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated according to International Council on Harmonisation (ICH) guidelines to serve this purpose. jpionline.org These methods are essential for monitoring the purity of the API and the finished drug product throughout its shelf life.
The development of such a method involves forced degradation studies, where the drug substance is subjected to harsh conditions to intentionally generate degradation products. jpionline.org This helps to demonstrate the method's specificity.
Table 2: Forced Degradation Conditions for Palbociclib Stability Testing
| Stress Condition | Typical Reagent/Condition | Observation | Reference(s) |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | No significant degradation observed | ijpronline.com |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | No significant degradation observed | ijpronline.com |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Significant degradation observed | ijpronline.comeuropa.eu |
| Thermal Degradation | Heat (e.g., 105°C) | No significant degradation observed in some studies | ijpronline.com |
| Photolytic Degradation | Exposure to UV/Visible light | Degradation can occur, indicating light sensitivity | europa.eu |
These studies confirm that the analytical methods can separate the intact Palbociclib from its degradation products, ensuring that any increase in impurities, such as Impurity 025, can be accurately monitored over time. The methods are validated for parameters including specificity, linearity, precision, accuracy, and robustness to ensure reliable performance. researchgate.netijpronline.com
Packaging Material Selection and Storage Condition Impact on Impurity Formation
The stability of Palbociclib and the potential for the formation of Impurity 025 can be influenced by external factors such as light, temperature, and humidity. Therefore, the selection of appropriate packaging materials and the definition of proper storage conditions are critical to maintaining product quality.
Forced degradation studies have shown that Palbociclib is susceptible to degradation under photolytic and oxidative conditions. ijpronline.comeuropa.eu Specifically, this compound is noted to be light-sensitive. This necessitates protective measures to prevent exposure to light during storage.
Key considerations include:
Primary Packaging: The immediate container holding the drug product must provide adequate protection. For a light-sensitive compound, this typically involves the use of amber or opaque containers, such as brown glass bottles, to block the transmission of light.
Container Closure Integrity: The packaging system must maintain a seal to protect the product from environmental factors like moisture and oxygen, which could potentially contribute to degradation pathways. nih.gov
By carefully selecting packaging materials and defining storage conditions, the formation of degradation impurities like Impurity 025 can be effectively minimized throughout the product's shelf life.
Regulatory Science and Quality Assurance Perspectives on Palbociclib Impurity 025
International Harmonization Council (ICH) Guidelines on Impurities
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive set of guidelines that are globally recognized for ensuring the quality, safety, and efficacy of medicines. For impurities like Palbociclib (B1678290) Impurity 025, several key quality guidelines are paramount.
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances, which are also known as Active Pharmaceutical Ingredients (APIs). europa.eugmp-compliance.org This guidance applies to impurities that may arise during the synthesis, purification, and storage of the Palbociclib API itself. ich.org
The core of this guideline is the establishment of thresholds for impurities based on the maximum daily dose of the drug. These thresholds determine the level at which an impurity must be reported, identified, and qualified.
Reporting Threshold: The level above which an impurity must be reported in a registration application. ich.org
Identification Threshold: The level above which an impurity's structure must be determined. ich.orgslideshare.net
Qualification Threshold: The level above which an impurity's biological safety must be established. gmp-compliance.org
For an impurity like Palbociclib Impurity 025 found in the Palbociclib drug substance, its level would be compared against these thresholds to determine the necessary regulatory actions.
Table 1: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
Complementary to Q3A, the ICH Q3B(R2) guideline focuses on impurities in the finished new drug product. europa.eugmp-compliance.org This guideline specifically addresses degradation products of the active substance or reaction products of the drug substance with excipients or the container closure system. europa.euich.org If this compound is formed during the shelf-life of the Palbociclib final dosage form (e.g., tablets), this guideline dictates its management.
Similar to Q3A, this guideline sets thresholds for reporting, identifying, and qualifying degradation products based on the maximum daily dose of the drug product.
Table 2: ICH Q3B(R2) Thresholds for Degradation Products in a New Drug Product
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| < 10 mg | 1.0% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg – 100 mg | 0.5% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg – 2 g | 0.2% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.1% | 0.1% | 0.1% |
TDI: Total Daily Intake
The purpose of stability testing, as outlined in ICH Q1A(R2), is to provide evidence of how the quality of a drug substance or drug product changes over time under the influence of environmental factors like temperature, humidity, and light. ich.orggmp-compliance.orgeuropa.eu These studies are crucial for identifying potential degradation products, such as this compound, that may form during storage. ich.org
Stability studies involve long-term and accelerated testing on at least three primary batches to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions. ich.org The data gathered helps to understand the degradation pathways and informs the specification limits for impurities like this compound. ich.org
To accurately detect and quantify this compound, the analytical procedures used must be validated according to ICH Q2(R1). slideshare.netloesungsfabrik.de Validation demonstrates that an analytical method is suitable for its intended purpose. jordilabs.comeuropa.eu For an impurity quantification method, several key performance characteristics must be evaluated.
Table 3: Key Validation Characteristics for an Impurity Quantification Method as per ICH Q2(R1)
| Validation Characteristic | Description |
|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. europa.eufda.gov |
| Accuracy | The closeness of test results to the true value. slideshare.net |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. fda.gov |
| Range | The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.gov |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
Pharmaceutical Quality Systems (PQS) and Impurity Control Frameworks
A Pharmaceutical Quality System (PQS) provides a comprehensive framework for ensuring that drug products are manufactured and controlled consistently to meet established quality standards. bgosoftware.comvarpe.com The control of impurities like this compound is a fundamental aspect of a PQS.
An effective impurity control framework within a PQS involves:
Raw Material Control: Rigorous testing of starting materials and reagents to prevent the introduction of impurities that could lead to the formation of this compound. bgosoftware.comcfpie.com
Process Validation and In-Process Controls: Understanding and controlling the manufacturing process parameters to minimize the formation of process-related impurities. bgosoftware.com
Final Product Testing: Utilizing validated analytical methods to test the final drug substance and drug product for the presence of impurities against established specification limits. thermofisher.com
Stability Program: Ongoing stability studies to monitor impurity levels throughout the product's shelf life. synthinkchemicals.com
Risk Assessment and Management of Process-Related and Degradation Impurities
A risk-based approach is integral to the management of pharmaceutical impurities. windows.net For this compound, a risk assessment would be conducted to understand its potential impact on the quality, safety, and efficacy of the drug product. nih.govaifa.gov.it
The risk management process typically involves:
Risk Identification: Identifying the potential sources of this compound. This includes evaluating the synthetic route for potential side reactions (process-related) and conducting forced degradation studies to understand potential degradation pathways. synthinkchemicals.comwindows.net
Risk Analysis: Evaluating the likelihood of the impurity forming and the severity of its potential harm. This involves considering its observed levels in manufacturing batches and its toxicological profile. windows.net
Risk Evaluation: Comparing the identified and analyzed risk against given risk criteria. This step determines whether the impurity level is acceptable or requires mitigation. aifa.gov.it
Risk Control: Implementing measures to reduce the risk to an acceptable level. This could involve modifying the manufacturing process to reduce the formation of the impurity, adding a purification step, or establishing a specification limit in the drug substance or drug product. windows.net
This systematic approach ensures that impurities like this compound are adequately controlled, safeguarding patient health. biotherapeuticsanalyticalsummit.com
Current Good Manufacturing Practices (cGMP) in Relation to Impurity Control
Current Good Manufacturing Practices (cGMP) represent a foundational element in the pharmaceutical industry, ensuring that drug products are consistently produced and controlled according to quality standards. uomustansiriyah.edu.iqfda.gov These regulations, enforced by bodies such as the U.S. Food and Drug Administration (FDA), provide a framework for the methods, facilities, and controls used in the manufacturing, processing, and packaging of a drug product. fda.gov A critical aspect of cGMP is the control of impurities, which are unwanted chemicals that can arise during the manufacturing process or upon storage of the active pharmaceutical ingredient (API) and the final drug product. daicelpharmastandards.comich.org The presence of impurities, even in trace amounts, can potentially affect the safety and efficacy of a medication. daicelpharmastandards.com Therefore, stringent control over impurities is a key tenet of cGMP and a major focus of regulatory agencies like the FDA and the European Medicines Agency (EMA). veeprho.com
Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a crucial therapy for certain types of breast cancer. veeprho.com As with any synthetically derived drug, the manufacturing process of Palbociclib can give rise to various impurities. daicelpharmastandards.com These can include process-related impurities, degradation products, and residual solvents. veeprho.com One such process-related impurity is this compound.
Table 1: Chemical Identity of this compound
| Identifier | Information |
|---|---|
| Systematic Name | 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbaldehyde |
| Synonyms | N-Formyl Palbociclib, Palbociclib Impurity F, Palbociclib N-Aldehyde |
| CAS Number | 2174002-16-3 |
| Molecular Formula | C25H29N7O3 |
| Molecular Weight | 475.54 g/mol |
The control of this compound within a cGMP framework involves a multifaceted approach that begins with a thorough understanding of its formation and is maintained through rigorous process controls, validated analytical testing, and scientifically justified specifications. A crucial aspect of cGMP is the implementation of a robust quality risk management (QRM) system to identify, analyze, and evaluate potential risks to product quality. ispe.org
A potential source of this compound, as indicated in patent literature, is the reaction of Palbociclib with formate-containing solvents. google.com This suggests that the impurity is likely process-related. Therefore, a key focus of cGMP would be on the control of raw materials and the manufacturing process itself to minimize the formation of this impurity. This includes stringent specifications for incoming materials to ensure they are free from or have very low levels of formate (B1220265).
In-process controls are another critical component of cGMP for managing impurities like this compound. These are checks performed during production to monitor and, if necessary, adjust the process to ensure the final product meets its specifications. uomustansiriyah.edu.iq For Palbociclib, this could involve monitoring reaction conditions such as temperature and time, especially in steps where formate-containing reagents or solvents might be present. google.com
Furthermore, the development and validation of sensitive and specific analytical methods are paramount for the detection and quantification of this compound. researchgate.net High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed techniques for impurity profiling of Palbociclib. researchgate.net Under cGMP, these analytical methods must be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose. researchgate.netsynthinkchemicals.com
Setting appropriate acceptance criteria for impurities is a critical step in ensuring the safety and quality of the final drug substance. ich.org These limits are based on a variety of factors, including the impurity's toxicological profile and the levels observed in batches used in clinical trials. europa.eu For this compound, the specification in the final API would be a level that is both safe for patients and achievable by a well-controlled manufacturing process.
Finally, stability studies play a vital role in monitoring the impurity profile of Palbociclib over its shelf life. daicelpharmastandards.com These studies are conducted under various environmental conditions to assess how the levels of impurities, including this compound, may change over time. This information is crucial for establishing appropriate storage conditions and a retest period for the drug substance.
Table 2: Key cGMP Considerations for Control of this compound
| cGMP Element | Application to this compound Control |
|---|---|
| Quality Risk Management (QRM) | Identification of formate-containing materials as a potential risk for impurity formation. ispe.orggoogle.com |
| Raw Material Control | Stringent specifications for solvents and reagents to limit the presence of formates. |
| In-Process Controls | Monitoring of critical process parameters (e.g., temperature, reaction time) during synthesis to minimize impurity formation. uomustansiriyah.edu.iqgoogle.com |
| Analytical Method Validation | Use of validated HPLC or LC-MS methods for accurate and reliable quantification of the impurity. researchgate.netsynthinkchemicals.com |
| Specification Setting | Establishing a scientifically justified acceptance criterion for this compound in the final API based on safety data and process capability. ich.orgeuropa.eu |
| Stability Studies | Monitoring the level of the impurity over the shelf-life of the drug substance to ensure it remains within the specified limit. daicelpharmastandards.com |
Future Directions and Research Opportunities in Palbociclib Impurity 025 Studies
Development of Novel Analytical Technologies for Enhanced Sensitivity and Throughput
The accurate detection and quantification of impurities are foundational to pharmaceutical quality control. While current methods like reverse-phase high-performance liquid chromatography (RP-HPLC) are reliable for Palbociclib (B1678290) and its known impurities, future research will focus on overcoming existing limitations such as long analysis times and insufficient sensitivity for detecting trace-level impurities. researchgate.netresearchgate.net
Advancements in separation sciences offer promising avenues. Ultra-High-Performance Liquid Chromatography (UHPLC) stands out for its ability to provide higher resolution and faster analysis times compared to conventional HPLC. The use of smaller particle-size columns in UHPLC enhances separation efficiency, which is critical for resolving structurally similar impurities from the main active pharmaceutical ingredient (API).
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are becoming indispensable for impurity profiling. biomedres.usijprajournal.com Techniques like LC-MS/MS and high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), provide not only quantification but also structural elucidation of unknown impurities. jpionline.org This capability is vital for identifying novel degradation products or process-related impurities that may not have been previously characterized. For an impurity like Palbociclib Impurity 025, these technologies would enable more precise tracking and characterization, even at minute concentrations.
The table below compares current and emerging analytical technologies for impurity profiling.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Similar to HPLC but uses columns with smaller particles (<2 µm). | Couples the separation power of LC with the detection capabilities of MS. |
| Sensitivity | Moderate, suitable for impurities at standard ICH thresholds. ijprajournal.com | High, improved signal-to-noise ratio. | Very High, capable of detecting trace and ultra-trace level impurities. biomedres.us |
| Throughput | Standard, with typical run times of 30-60 minutes. researchgate.net | High, significantly shorter run times (often <10 minutes). | Varies, but can be high-throughput, especially with advanced systems. |
| Identification | Based on retention time comparison with reference standards. | Based on retention time, requires reference standards. | Provides mass-to-charge ratio, enabling structural elucidation. ijprajournal.com |
Application of Chemometrics and Multivariate Data Analysis in Impurity Profiling
As analytical techniques generate increasingly large and complex datasets, advanced data analysis methods are required to extract meaningful information. Chemometrics, the application of statistical and mathematical methods to chemical data, offers powerful tools for impurity profiling. nih.gov Multivariate Data Analysis (MVDA) techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can analyze complex chromatographic data to identify patterns and relationships that are not apparent with univariate analysis. sartorius.comresearchgate.net
In the context of this compound, MVDA can be used to:
Correlate Process Parameters with Impurity Levels: By analyzing data from multiple manufacturing batches, MVDA can identify critical process parameters that influence the formation of Impurity 025. This understanding is a cornerstone of the Quality by Design (QbD) paradigm. nih.gov
Build Predictive Models: Statistical models can be developed to predict the level of Impurity 025 based on specific process conditions, allowing for proactive control rather than reactive testing.
Fingerprinting Analysis: Chemometric methods can create a unique "fingerprint" of the impurity profile for each batch, enabling rapid identification of deviations from the norm and facilitating batch-to-batch consistency comparisons. oup.com
The application of these data-driven approaches allows for a more holistic understanding of the manufacturing process, moving from a simple pass/fail criterion to a comprehensive process understanding and control strategy. sartorius.comresearchgate.net
Mechanistic Modeling of Impurity Formation Kinetics
A fundamental understanding of how and why an impurity forms is crucial for its effective control. Mechanistic modeling involves developing mathematical models that describe the chemical and physical phenomena leading to impurity formation. mdpi.com This approach moves beyond empirical observation to simulate the underlying reaction kinetics. nih.gov
For this compound, research in this area would focus on:
Identifying Formation Pathways: Investigating the synthetic route of Palbociclib to pinpoint the specific reaction steps or conditions (e.g., temperature, pH, catalysts, solvents) that lead to the generation of Impurity 025. researchgate.netnih.gov Forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, and heat, can provide critical insights into potential degradation pathways. ijpronline.comresearchgate.net
Kinetic Studies: Performing experiments to determine the rate of formation of the impurity under various conditions. This data is then used to build a kinetic model.
In Silico Simulation: Using the developed model to simulate the manufacturing process and predict how changes in process parameters will affect the final concentration of Impurity 025. This allows for the optimization of the process to minimize impurity formation without the need for extensive and costly laboratory experiments.
By understanding the kinetics of formation, manufacturers can design more robust and reliable processes that consistently produce high-purity Palbociclib.
Green Chemistry Approaches to Impurity Minimization in Palbociclib Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to enhance sustainability and reduce environmental impact. emergingpub.comnews-medical.net These principles also align with the goal of impurity reduction, as more efficient and cleaner chemical reactions inherently produce fewer by-products. mdpi.comnih.gov
Future research into the synthesis of Palbociclib will likely explore several green chemistry strategies to minimize the formation of Impurity 025 and others:
Sustainable Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ethanol, or other bio-based solvents, can significantly alter reaction pathways and reduce the formation of certain impurities. mdpi.com
Catalysis: Employing highly selective catalysts, including biocatalysts (enzymes), can improve reaction efficiency and atom economy, leading to higher yields of the desired product and less waste. wisdomlib.org
Continuous Manufacturing: Shifting from traditional batch processing to continuous flow chemistry offers better control over reaction parameters like temperature and mixing. This precise control can minimize side reactions and the formation of impurities. nih.gov
By adopting these sustainable practices, the synthesis of Palbociclib can become not only more environmentally friendly but also more efficient and result in a product with a higher purity profile. ispe.orgboehringer-ingelheim.com
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying Palbociclib Impurity 025, and how do they address specificity and sensitivity?
- Methodology : Gas chromatography (GC) with flame ionization detection is commonly used for purity analysis of intermediates like this compound. Specifications include thresholds for total impurities (<1.00%) and single impurities (<0.50%), validated via ¹H NMR and Karl Fischer titration for structural confirmation and moisture content . For trace-level detection, high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) is recommended to resolve co-eluting peaks and ensure specificity .
Q. How can researchers identify synthetic pathways leading to the formation of this compound during manufacturing?
- Methodology : Retrospective analysis of reaction intermediates and by-products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can trace impurity formation. For example, brominated pyrimidine intermediates (e.g., 5-Bromo-2,4-Dichloropyrimidine) are prone to halogen displacement reactions under specific conditions, generating Impurity 025. Kinetic studies under varying pH, temperature, and catalyst conditions can isolate critical steps in impurity synthesis .
Q. What are the stability-indicating parameters for this compound under accelerated degradation conditions?
- Methodology : Stress testing (acid/base hydrolysis, thermal degradation, oxidative exposure) followed by forced degradation studies using HPLC-PDA (photodiode array) can identify degradation products. Impurity 025’s stability profile should align with ICH Q1A(R2) guidelines, with quantifiable thresholds for degradation under 40°C/75% RH over six months .
Advanced Research Questions
Q. How does this compound influence the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Palbociclib in preclinical models?
- Methodology : Dose-ranging studies in xenograft models (e.g., MDA-MB-231 breast cancer cells) can assess impurity-driven PK variability. Covariate analysis (body weight, hepatic function) using nonlinear mixed-effects modeling (NONMEM) quantifies exposure-response relationships. For example, Impurity 025’s interaction with cytochrome P450 enzymes (CYP3A4) may alter Palbociclib’s clearance, requiring adjusted dosing in patients with metabolic comorbidities .
Q. What experimental designs resolve contradictions in reported cytotoxicity data for this compound?
- Methodology : Comparative cytotoxicity assays (MTT or apoptosis markers) across multiple cell lines (e.g., T47D vs. MCF-7) under standardized conditions (e.g., serum-free media, hypoxia) can isolate impurity-specific effects. Dose-time matrix experiments (0.1–10 μM over 24–72 hours) coupled with RNA sequencing may reveal context-dependent mechanisms, such as EMT modulation via c-Jun/COX-2 pathways .
Q. How does long-term exposure to this compound contribute to drug resistance in breast cancer models?
- Methodology : Chronic exposure studies (≥6 months) in 3D spheroid or patient-derived xenograft (PDX) models can simulate resistance. Transcriptomic profiling (single-cell RNA-seq) and chromatin immunoprecipitation (ChIP) assays identify upregulation of CDK6 or RB1 loss as resistance markers. Co-administration with fulvestrant or PI3K inhibitors (e.g., inavolisib) may reverse resistance, requiring combination therapy trials .
Q. What statistical approaches are optimal for analyzing real-world efficacy data of Palbociclib containing Impurity 025 in heterogeneous populations?
- Methodology : Landmark analysis and Cox proportional hazards models adjust for covariates like endocrine sensitivity or visceral metastasis. Subgroup stratification (pre/postmenopausal Asian women) in pooled datasets (e.g., PALOMA-3) evaluates impurity-associated adverse events (e.g., neutropenia). Sensitivity analyses using inverse probability weighting account for selection bias in retrospective cohorts .
Data Integrity and Replication
Q. How can researchers ensure reproducibility in studies investigating this compound’s biological activity?
- Methodology : Adherence to NIH preclinical guidelines includes documenting cell line authentication (STR profiling), assay controls (vehicle and positive controls), and raw data deposition in repositories like Synapse. For in vivo studies, ARRIVE 2.0 guidelines mandate reporting of randomization, blinding, and power analysis .
Q. What risk factors are associated with neutropenia in patients exposed to Palbociclib formulations containing Impurity 025?
- Methodology : Multivariate logistic regression of phase III trial data (e.g., PALOMA-2) identifies covariates like body surface area (BSA <1.5 m²) and baseline ANC (<2.5 × 10⁹/L). Exposure-response models correlate Impurity 025’s AUC with grade 3/4 neutropenia incidence, guiding dose adjustments (e.g., 75 mg palbociclib) in vulnerable subgroups .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
